(5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidinone derivative with a piperidine derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Hydrogen Peroxide Formation during Ozonation of Olefins and Phenol
Uniqueness
(5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one: is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H24N2O3S2 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(5Z)-3-[2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl]-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H24N2O3S2/c24-14-12-17-10-4-5-13-22(17)19(25)15-23-20(26)18(28-21(23)27)11-6-9-16-7-2-1-3-8-16/h1-3,6-9,11,17,24H,4-5,10,12-15H2/b9-6+,18-11- |
InChI Key |
ZLNLRRVMHSYXTG-VELFRKFLSA-N |
Isomeric SMILES |
C1CCN(C(C1)CCO)C(=O)CN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S |
Origin of Product |
United States |
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